2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the pyridopyrimidinone class, characterized by a bicyclic scaffold fused with a pyrimidine ring. Its structure includes:
- Pyrido[4,3-d]pyrimidin-4-one core: Positions 6 and 3 are substituted with a benzyl group and an acetamide-linked 3-methoxyphenyl moiety, respectively.
Pyridopyrimidinones are frequently explored in medicinal chemistry for kinase inhibition and anticancer activity due to their structural resemblance to purine-based enzyme cofactors.
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-19-9-5-8-18(12-19)25-22(28)15-27-16-24-21-10-11-26(14-20(21)23(27)29)13-17-6-3-2-4-7-17/h2-9,12,16H,10-11,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAGORCDLLXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[4,3-d]pyrimidine core. Subsequent functionalization steps, including benzylation, oxidation, and acylation, are carried out under controlled conditions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties .
Scientific Research Applications
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Core Scaffold Modifications
Target Compound : Pyrido[4,3-d]pyrimidin-4-one with 6-benzyl substitution.
Analog 1 () : Pyrido[3,4-d]pyrimidin-4-one with 7-benzyl and 2-(4-methylphenyl) groups.
- Key difference: Substitution at position 7 vs. 6 alters steric interactions.
Analog 2 () : Pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromen-2-yl groups.
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Methoxy vs. Methyl Groups : The 3-methoxyphenyl group in the target compound provides moderate polarity compared to the 2,5-dimethylphenyl group in , which increases hydrophobicity and may reduce aqueous solubility .
- Fluorine Substitution : Fluorine in analogs improves membrane permeability and resistance to cytochrome P450 oxidation, a feature absent in the target compound .
Research Findings and Implications
- Kinase Inhibition: Pyridopyrimidinones (e.g., and target compound) are implicated in ATP-competitive kinase inhibition. The 3-methoxyphenyl group may align with hydrophobic regions in kinases like EGFR or CDK2 .
- Synthetic Feasibility : and highlight challenges in introducing bulky substituents (e.g., chromen-2-yl) during synthesis, requiring palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
- Biological Activity : Fluorinated analogs () show improved pharmacokinetics but may trade off target specificity due to increased electronegativity .
Biological Activity
The compound 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Formula : C22H24N4O2
Molecular Weight : 392.46 g/mol
CAS Number : 1251571-64-8
Biological Activity Overview
The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The following sections detail specific activities and mechanisms.
1. Anticancer Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound acts as a dual inhibitor of heat shock protein 90 (Hsp90) and protein kinases, which are crucial in cancer cell proliferation and survival. Inhibition of Hsp90 disrupts the stability of multiple oncoproteins, leading to apoptosis in cancer cells .
- Case Study : In a study involving melanoma cells, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The study utilized both in vitro assays and in vivo xenograft models to confirm its efficacy against tumor growth .
2. Enzyme Inhibition
The compound has been shown to inhibit several key enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme is vital for DNA synthesis and repair. Inhibition leads to reduced cell proliferation in rapidly dividing cells such as cancerous tissues .
- Kinase Activity : The compound has demonstrated inhibitory effects on various kinases implicated in signaling pathways that promote cancer cell survival and proliferation. This includes tyrosine kinases that are often overexpressed in malignancies .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| LogP | 2.5319 |
| Polar Surface Area | 54.097 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
These properties suggest favorable absorption and distribution characteristics within biological systems.
Comparative Analysis
To further illustrate the biological activity of this compound relative to others in its class, a comparison table is provided below:
| Compound Name | Molecular Weight | Anticancer Activity | Enzyme Target |
|---|---|---|---|
| Compound A | 392.46 g/mol | High | Hsp90 |
| Compound B | 416.52 g/mol | Moderate | DHFR |
| Compound C | 402.5 g/mol | High | Various Kinases |
Q & A
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Answer:
- Flow chemistry: Continuous synthesis reduces side reactions.
- Microwave-assisted synthesis: Enhances cyclization efficiency (e.g., 80°C, 30 min vs. 24 hrs conventional).
- Quality control: Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
